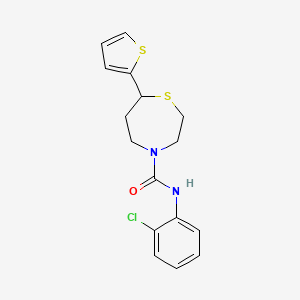
N-(2-chlorophenyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is a useful research compound. Its molecular formula is C16H17ClN2OS2 and its molecular weight is 352.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Labeling
N-(2-chlorophenyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide, a compound with a complex structure, has been the subject of various research studies focusing on its synthesis and potential applications. A key aspect of its study involves the development of efficient synthesis methods. For instance, Saemian et al. (2012) describe a method for labeling a closely related compound, N-(7-chloro-1- methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)thiophene-2-carboxamide, with 14C, highlighting the importance of radiolabeling in pharmacological and environmental research (Saemian, Shirvani, & Javaheri, 2012).
Antimicrobial and Antioxidant Activity
Research has also explored the antimicrobial and antioxidant properties of derivatives of thiophene-carboxamide. Kumar et al. (2008) synthesized acid chloride derivatives of a similar compound, 2-Amino-N-(3-Chlorophenyl)-5, 6-Dihydro-4H-Cyclopenta[b]thiophene-3-carboxamide, and assessed their in vitro anti-inflammatory and antioxidant activity. These studies suggest potential applications in developing new antimicrobial and anti-inflammatory agents (Kumar, Anupama, & Khan, 2008).
Anticancer Potential
The anticancer potential of thiophene-carboxamide derivatives is another significant area of research. Atta and Abdel‐Latif (2021) synthesized new thiophene-2-carboxamide derivatives and evaluated their cytotoxicity against various cancer cell lines. Their findings highlight the compound's promising role in cancer therapy, particularly due to the inhibitory activity against specific cell lines (Atta & Abdel‐Latif, 2021).
Potential in Neuropharmacology
Interestingly, some research has also focused on the neuropharmacological applications of related compounds. For example, Torres et al. (1999) investigated the anti-inflammatory effects of 1-(2-chlorophenyl)-N-methyl-N(1-methylpropyl)-3-isoquinoline carboxamide in a mouse model, suggesting potential implications in studying neurological disorders and inflammation (Torres, Nardi, Ferrara, Ribeiro-do-valle, & Farges, 1999).
特性
IUPAC Name |
N-(2-chlorophenyl)-7-thiophen-2-yl-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS2/c17-12-4-1-2-5-13(12)18-16(20)19-8-7-15(22-11-9-19)14-6-3-10-21-14/h1-6,10,15H,7-9,11H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEUPNQXJMJBLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
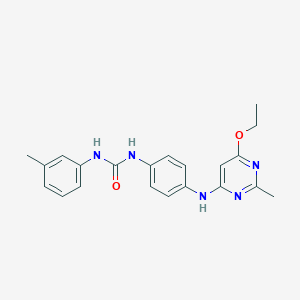
![3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2365865.png)

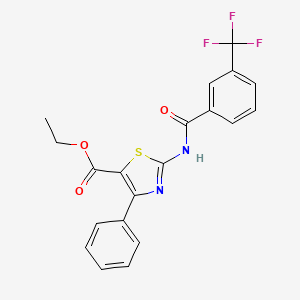
![7-(4-bromophenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2365869.png)
![N-cyclopentyl-4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2365870.png)

![7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2365873.png)
![2-(2-(3-Nitrophenyl)vinyl)benzo[D]1,3-oxazin-4-one](/img/structure/B2365875.png)
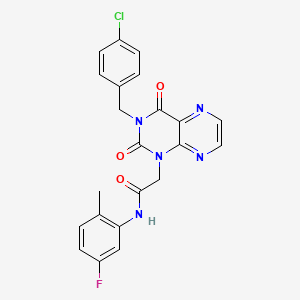
![1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2365881.png)

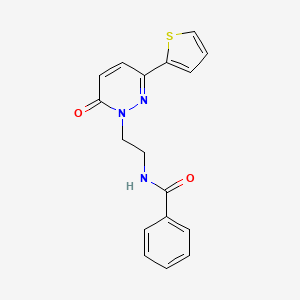
![N1-(sec-butyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2365885.png)
